N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a useful research compound. Its molecular formula is C29H14N2O7 and its molecular weight is 502.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound possesses anN,O-bidentate directing group , potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing processes that involve metal-catalyzed reactions.
Mode of Action
The presence of anN,O-bidentate directing group in the compound suggests that it may facilitate the formation of cyclometallated complexes . This could potentially influence the activation or cleavage of C-H bonds in biological systems .
Biochemical Pathways
Given its potential role in c-h bond functionalization, it may be involved in various biochemical reactions where c-h bonds are cleaved or activated .
Result of Action
Its potential role in facilitating c-h bond functionalization suggests that it may influence a variety of biochemical reactions and processes .
Action Environment
Factors such as ph, temperature, and the presence of metal ions could potentially influence its activity, given its potential role in metal-catalyzed reactions .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other anthraquinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be largely dependent on the specific functional groups present in the compound.
Molecular Mechanism
The molecular mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not well-defined It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . It would be interesting to investigate any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H14N2O7/c32-25-14-6-1-3-8-16(14)27(34)22-18(25)10-5-11-21(22)30-29(36)20-13-12-19-23(24(20)31(37)38)28(35)17-9-4-2-7-15(17)26(19)33/h1-13H,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPUKNRQXKIKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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